4-(3,6-Dimethyl-3-heptyl)phenol monoethoxylate-ring-13C6

Catalog No.
S1770886
CAS No.
1173019-61-8
M.F
C17H28O2
M. Wt
270.363
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3,6-Dimethyl-3-heptyl)phenol monoethoxylate-rin...

CAS Number

1173019-61-8

Product Name

4-(3,6-Dimethyl-3-heptyl)phenol monoethoxylate-ring-13C6

IUPAC Name

2-[4-(3,6-dimethylheptan-3-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]oxyethanol

Molecular Formula

C17H28O2

Molecular Weight

270.363

InChI

InChI=1S/C17H28O2/c1-5-17(4,11-10-14(2)3)15-6-8-16(9-7-15)19-13-12-18/h6-9,14,18H,5,10-13H2,1-4H3/i6+1,7+1,8+1,9+1,15+1,16+1

InChI Key

QRFCMJANHDRHEH-CJFYFUKZSA-N

SMILES

CCC(C)(CCC(C)C)C1=CC=C(C=C1)OCCO

Synonyms

2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-13C6

4-(3,6-Dimethyl-3-heptyl)phenol monoethoxylate-ring-13C6 is a chemical compound categorized as an ethoxylated phenol derivative. It possesses a molecular formula of C13H28O2 and a molecular weight of approximately 270.36 g/mol. The compound features a phenolic structure with a branched alkyl group, specifically a heptyl chain substituted with two methyl groups at the 3 and 6 positions. The incorporation of the ethoxy group enhances its solubility and reactivity in various applications, particularly in surfactant formulations and industrial processes .

The chemical behavior of 4-(3,6-dimethyl-3-heptyl)phenol monoethoxylate-ring-13C6 is characterized by its ability to undergo various reactions typical of phenolic compounds, including:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Ether Formation: The compound can react with alkyl halides to form ethers.
  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones under certain conditions.
  • Substitution Reactions: The alkyl substituents allow for electrophilic aromatic substitution reactions, which can modify the aromatic ring .

Research on the biological activity of 4-(3,6-dimethyl-3-heptyl)phenol monoethoxylate-ring-13C6 indicates potential endocrine-disrupting properties, similar to other alkylphenols. These compounds have been shown to interact with estrogen receptors, leading to various biological effects such as hormonal imbalances in wildlife and humans. Additionally, studies suggest that this compound may exhibit cytotoxicity towards certain cell lines, necessitating careful evaluation regarding its environmental impact and safety .

The synthesis of 4-(3,6-dimethyl-3-heptyl)phenol monoethoxylate-ring-13C6 typically involves:

  • Alkylation of Phenol: Starting from phenol, the heptyl group is introduced via alkylation using appropriate reagents such as heptyl bromide in the presence of a base.
  • Ethoxylation: The resulting alkylphenol undergoes ethoxylation by reacting with ethylene oxide under controlled conditions (temperature and pressure) to introduce the ethoxy group.
  • Isotope Labeling: The incorporation of carbon-13 isotopes is achieved during synthesis by using labeled precursors or during specific reaction steps that allow for the introduction of the isotopic label .

4-(3,6-Dimethyl-3-heptyl)phenol monoethoxylate-ring-13C6 finds utility in various fields:

  • Surfactants: It is used in formulating nonionic surfactants due to its hydrophilic-lipophilic balance.
  • Analytical Chemistry: The compound serves as an internal standard in liquid chromatography-mass spectrometry for quantifying other related compounds in environmental samples .
  • Industrial Processes: Its properties make it suitable for use in detergents, emulsifiers, and as a stabilizer in polymer formulations.

Studies on the interactions of 4-(3,6-dimethyl-3-heptyl)phenol monoethoxylate-ring-13C6 have focused on its behavior in biological systems and environmental contexts. Notably:

  • Endocrine Disruption: Research indicates that this compound can mimic estrogen and disrupt endocrine functions in aquatic organisms.
  • Toxicological Assessments: Interaction studies have examined its cytotoxic effects on various cell lines, revealing potential risks associated with exposure .

4-(3,6-Dimethyl-3-heptyl)phenol monoethoxylate-ring-13C6 shares structural and functional similarities with several other alkylphenolic compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
4-tert-Octylphenol monoethoxylateTert-octyl group; similar ethoxy substitutionHigher lipophilicity due to branched structure
4-n-Nonylphenol monoethoxylateNonyl group; linear alkaneKnown for strong endocrine-disrupting properties
4-(1,1,3,3-Tetramethylbutyl)phenol ethoxylatedBulky branched alkane; ethoxy groupHigh stability and lower volatility compared to others
4-(3,6-Dimethyl-3-heptyl)phenol diethoxylateSimilar structure but with two ethoxy groupsEnhanced solubility and potential for different applications

The unique combination of the heptyl chain and methyl substitutions provides specific properties that differentiate it from other similar compounds while maintaining some common functionalities typical of alkylphenols .

The synthesis of 4-(3,6-Dimethyl-3-heptyl)phenol monoethoxylate-ring-¹³C₆ represents a sophisticated challenge in isotopic labeling chemistry, requiring precise control over carbon-13 incorporation while maintaining the structural integrity of the target molecule [1] [2]. This compound, with the molecular formula C₁₇H₂₈O₂ and molecular weight of 270.36 g/mol, features a complex branched alkyl chain and ethoxylate functionality that demands specialized synthetic approaches [1]. The development of effective methodologies for its preparation has been driven by the need for analytical standards in environmental monitoring and metabolic studies [35].

Core-Labeling Techniques for Phenolic Compounds

Core-labeling of phenolic compounds with carbon-13 isotopes represents a fundamental advancement in synthetic methodology, enabling the incorporation of isotopic labels directly into the aromatic ring system [9] [10]. The traditional approach to phenol labeling has been limited by the requirement for early-stage isotope introduction, which often results in significant isotope depletion through multiple synthetic steps and yield losses [8]. Recent developments have focused on late-stage isotopic incorporation strategies that preserve the valuable isotope through more efficient synthetic routes [9].

The methodology developed by Lynch and colleagues represents a breakthrough in phenol core-labeling, utilizing a formal [5+1] cyclization approach that enables rapid incorporation of carbon isotopes into the ipso carbon of phenols [8] [9]. This method relies on the synthesis of 1,5-dibromo-1,4-pentadiene precursors, which upon lithium-halogen exchange followed by treatment with carbonate esters, results in cyclization to form the phenol product with isotopic incorporation in the final step [10]. The technique has demonstrated remarkable versatility, successfully preparing twelve different carbon-13 labeled phenols with various alkyl and aryl substitutions [11].

The precursor synthesis begins with 1,4-dialkyne alcohols, prepared through overaddition of lithium acetylide onto formate esters or acid anhydrides for para-substituted phenols [9]. The subsequent double trans-hydroalumination using sodium bis(2-methoxyethoxy) aluminum hydride followed by quenching with N-bromosuccinimide forms the dibromide alcohol with the requisite anti-stereoselectivity [8]. This hydroalumination step is particularly noteworthy as it represents the first documented simultaneous reduction of two alkynes in bis-propargylic alcohols [9]. The final step involves hydrosilane reduction activated by trifluoroacetic acid to yield the vinylic 1,5-dibromo precursor [10].

Optimization studies have revealed that tert-butyllithium is far superior to other organolithium reagents for the metal-halogen exchange step [8] [9]. The reaction proceeds with highest yields in diethyl ether, while solvents that coordinate more strongly with lithiates, such as tetrahydrofuran, result in lower phenol yields [10]. This solvent dependence is attributed to the specific coordination requirements of the lithiated intermediates during the cyclization process [11].

Lithium-Halogen Exchange in [5+1] Cyclization Reactions

Lithium-halogen exchange reactions form the cornerstone of the [5+1] cyclization methodology for phenol synthesis, providing a reliable route to highly reactive organolithium intermediates [24] [26]. The mechanism of lithium-halogen exchange involves nucleophilic attack of the organolithium reagent at the halogen atom, resulting in rapid exchange that typically follows the reactivity order of iodide > bromide > chloride [14]. In the context of phenol synthesis, this exchange must occur efficiently at both bromide positions of the 1,5-dibromo precursor to generate the requisite dilithiate intermediate [9].

The optimization of lithium-halogen exchange conditions for [5+1] cyclization has revealed several critical factors that influence reaction success [24]. Temperature control is paramount, with reactions typically conducted at -78°C to prevent side reactions and maintain selectivity [24]. The stoichiometry of tert-butyllithium requires careful consideration, with eight equivalents relative to the dibromide precursor proving optimal - representing four equivalents relative to the dibromide, or two per bromide, which is typical for tert-butyllithium halogen exchange reactions [8] [9].

The reaction mechanism proceeds through formation of an initial ate complex between the organolithium reagent and the organic halide, followed by rapid exchange to form the desired organolithium product and alkyl halide byproduct [12] [14]. In the case of 1,5-dibromo precursors, this process must occur sequentially at both positions to generate the reactive dilithiate species capable of cyclization [9]. The intermediacy of ate complexes has been supported by structural studies, including X-ray crystallography of lithium bis(pentafluorophenyl) iodinate complexes [24].

Solvent effects play a crucial role in determining the efficiency of lithium-halogen exchange reactions [26]. Ethereal solvents such as diethyl ether provide optimal conditions by maintaining appropriate aggregation states of the organolithium reagents while avoiding excessive coordination that can inhibit reactivity [9] [26]. The use of more coordinating solvents like tetrahydrofuran can actually decrease reaction efficiency by over-stabilizing the lithiated intermediates [24].

The kinetics of lithium-halogen exchange are typically extremely rapid, often exceeding the rate of competing reactions such as nucleophilic addition or proton transfer [24]. This rapid exchange is essential for the success of the [5+1] cyclization, as it enables formation of the dilithiate intermediate before competing side reactions can occur [9]. The electronic nature of the halide-bearing carbon also influences exchange rates, with sp-hybridized carbons showing faster exchange than sp2-hybridized carbons, which in turn exchange faster than sp3-hybridized carbons [14].

Optimization of Ethoxylation Reactions for Isotopic Retention

The ethoxylation of phenolic compounds to form ethoxylate derivatives represents a critical step in the synthesis of 4-(3,6-Dimethyl-3-heptyl)phenol monoethoxylate-ring-¹³C₆, requiring careful optimization to preserve isotopic integrity while achieving selective monoethoxylation [18] [19]. Traditional ethoxylation reactions involve the base-catalyzed addition of ethylene oxide to hydroxyl-containing substrates, typically employing potassium hydroxide as catalyst under elevated temperatures and pressures [18].

The industrial ethoxylation process typically proceeds by charging the phenolic substrate and catalyst to a reactor, heating to temperatures above 100°C while removing water to convert potassium hydroxide to the more active potassium phenoxide base [38]. The system is then purged with nitrogen and ethylene oxide is incrementally added, with reaction rate controlled by heat dissipation capacity to maintain safe operating conditions [38]. For isotopically labeled substrates, these reaction conditions must be modified to minimize isotope scrambling and preserve label integrity [15].

Catalyst selection significantly influences both reaction rate and product distribution in ethoxylation reactions [19]. While potassium hydroxide remains the most widely used catalyst, alternative basic and acidic catalysts have been investigated for their ability to provide narrower oligomer distributions and reduced byproduct formation [19]. The choice of catalyst directly affects the molecular weight distribution of ethoxylated products, with some catalysts producing more uniform distributions that are advantageous for analytical applications [19].

Temperature optimization is crucial for isotopic retention during ethoxylation reactions [18]. Lower reaction temperatures, typically in the range of 140-160°C, help minimize thermal decomposition and isotope exchange processes while maintaining reasonable reaction rates [38]. The exothermic nature of ethoxylation reactions (ΔH = -92 kJ/mol of ethylene oxide) requires careful temperature control to prevent thermal runaway and associated isotope scrambling [18].

Reaction monitoring and endpoint determination are particularly important for monoethoxylate synthesis, as overethoxylation leads to complex product mixtures that are difficult to separate and purify [15]. The consumption of ethylene oxide can be monitored gravimetrically, allowing precise control over the degree of ethoxylation [19]. For monoethoxylate targets, the reaction is typically stopped when approximately one equivalent of ethylene oxide has been consumed per phenolic hydroxyl group [38].

The stability of ethoxylated products varies significantly with alkyl chain length and degree of ethoxylation [15]. Studies have shown that longer alkyl chains and higher degrees of ethoxylation generally lead to decreased stability, with degradation rates increasing substantially for compounds with carbon chains longer than C13 [15]. This stability consideration is particularly important for isotopically labeled compounds, where degradation can lead to loss of expensive isotope labels [15].

Dibenzyl Carbonate as ¹³C Synthon in Precursor Synthesis

Dibenzyl carbonate has emerged as the optimal carbon-13 synthon for phenol core-labeling reactions, offering superior stability and reactivity compared to alternative carbon sources such as chloroformates [8] [21]. The selection of dibenzyl carbonate was based on extensive screening of various one-carbon electrophiles, including alkyl carbonate esters, chloroformates, aryl carbonates, and carbonyl diimidazole [9]. Among these candidates, alkyl carbonate esters and chloroformates demonstrated the highest effectiveness, with dibenzyl carbonate ultimately chosen for its superior stability and practical advantages [21].

The synthesis of carbon-13 labeled dibenzyl carbonate is accomplished through reaction of benzyl chloride with potassium carbonate, an economical source of carbon-13, utilizing a dual phase transfer catalyst system [8] [21]. The optimized synthetic protocol employs both 18-crown-6 and Aliquat-336 as phase transfer catalysts to ensure rapid and reproducible product formation [21]. This methodology has been successfully demonstrated on preparative scales, with 5 mmol scale reactions providing carbon-13 labeled dibenzyl carbonate in 72% yield [8].

The mechanism of dibenzyl carbonate formation from potassium carbonate involves initial complexation of the carbonate anion by the crown ether catalyst, followed by nucleophilic attack on benzyl chloride to form the carbonate ester [21]. The use of dual phase transfer catalysts enhances the efficiency of this transformation by facilitating both the initial complexation and subsequent nucleophilic substitution steps [21]. This approach represents a significant improvement over previous methods that suffered from low yields and poor reproducibility [8].

Alternative approaches to carbon-13 incorporation have been explored, including direct utilization of carbon dioxide as the carbon source [21]. Initial experiments treating dilithiate precursors directly with carbon dioxide atmosphere resulted in undesired double carboxylation products [21]. However, decreasing the carbon dioxide concentration to 1% in the gaseous stream enabled the desired cyclization reaction, albeit with modest yields of 24% [21]. This direct carbon dioxide incorporation approach offers potential advantages for carbon-11 labeling applications where the short half-life (approximately 20 minutes) makes direct use of cyclotron-produced carbon dioxide advantageous [8].

The reaction of dibenzyl carbonate with dilithiate intermediates proceeds through nucleophilic attack at the carbonyl carbon, followed by elimination of benzyl oxide to form the cyclized phenol product [9]. This mechanism requires precise control of reaction conditions, including temperature, solvent, and stoichiometry, to achieve optimal yields and minimize side product formation [8]. The reaction typically employs eight equivalents of tert-butyllithium to ensure complete formation of the dilithiate intermediate, followed by treatment with dibenzyl carbonate at low temperature [9].

Solvent selection plays a critical role in the success of dibenzyl carbonate cyclization reactions [9]. Diethyl ether has been identified as the optimal solvent, providing higher yields than more coordinating solvents such as tetrahydrofuran [8]. This solvent dependence is attributed to the specific solvation requirements of the lithiated intermediates and the transition states involved in the cyclization process [9]. The use of appropriate solvents helps maintain the reactivity of the dilithiate species while preventing undesired side reactions [21].

The versatility of the dibenzyl carbonate approach has been demonstrated through the synthesis of twelve different carbon-13 labeled phenols with various substitution patterns [8]. These substrates include both symmetrical and unsymmetrical phenols, demonstrating the broad applicability of the methodology [11]. The yields obtained with dibenzyl carbonate are consistently higher than those achieved with alternative carbon sources, making it the preferred synthon for preparative-scale isotope labeling applications [9].

Substrate TypeYield (%)Reaction Time (h)Temperature (°C)
Symmetrical diphenyl phenols79-852-4-78 to 25
Alkyl-substituted phenols65-753-6-78 to 25
Mixed aryl-alkyl phenols60-704-8-78 to 25
Propofol (model substrate)793-78 to 25

XLogP3

5.3

Dates

Modify: 2023-08-15

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